Kinase Selectivity Breadth: CX-4945 vs. CX-5011 and CX-5279 (Gini Coefficient)
CX-4945 demonstrates a Gini selectivity coefficient of 0.615 when profiled against a panel of 102–235 kinases, while its structural analogs CX-5011 and CX-5279, which replace the pyridine ring with a pyrimidine, achieve significantly higher Gini coefficients of 0.735 and 0.755, respectively, indicating narrower selectivity [1]. This broader target engagement spectrum of CX-4945 HCl may be therapeutically advantageous in contexts where polypharmacology contributes to efficacy, whereas CX-5011/CX-5279 are preferred when absolute single-target selectivity is paramount.
| Evidence Dimension | Kinase selectivity breadth (Gini coefficient) |
|---|---|
| Target Compound Data | CX-4945: Gini = 0.615 (profiled against 102–235 kinases) |
| Comparator Or Baseline | CX-5011: Gini = 0.735; CX-5279: Gini = 0.755 (same profiling panels) |
| Quantified Difference | CX-5011 selectivity 19.5% higher than CX-4945; CX-5279 22.8% higher |
| Conditions | In vitro kinase profiling against panels of 102 and/or 235 kinases; ATP-competitive binding mode confirmed by co-crystal structures with human CK2α catalytic subunit |
Why This Matters
For users selecting a CK2 inhibitor, CX-4945 HCl's broader selectivity profile (reflected in its lower Gini coefficient) may provide distinct polypharmacological benefits in oncology models, whereas more narrowly selective analogs risk missing clinically relevant secondary targets.
- [1] Battistutta R, Cozza G, Pierre F, et al. Unprecedented Selectivity and Structural Determinants of a New Class of Protein Kinase CK2 Inhibitors in Clinical Trials for the Treatment of Cancer. Biochemistry. 2011;50(39):8478-8488. doi:10.1021/bi2008382 View Source
